molecular formula C8H8ClNO2 B132879 Ethyl 6-chloronicotinate CAS No. 49608-01-7

Ethyl 6-chloronicotinate

Cat. No.: B132879
CAS No.: 49608-01-7
M. Wt: 185.61 g/mol
InChI Key: ILDJJTQWIZLGPO-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyridine-3-carboxylate (Ethyl-6-chloronicotinate, E-6-ClN) undergoes direct amidation on reacting with benzylamine in the presence lanthanum trifluoromethanesulfonate La(OTf)3. The structural and physicochemical properties of E-6-ClN have been investigated based on its spectroscopic data, time-dependent density functional theory and density of state diagrams.

Scientific Research Applications

Spectroscopic Studies

Ethyl 6-chloronicotinate (E-6-ClN) has been studied extensively in terms of its spectroscopic properties. Karabacak et al. (2016) performed a comprehensive analysis using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy. They investigated the structural and spectroscopic data of the molecule, including potential energy distribution (PED) of vibrational modes, chemical shifts, electronic properties, and thermodynamic features. This study provides in-depth insights into the physicochemical properties of E-6-ClN, contributing significantly to the understanding of its molecular structure and behavior (Karabacak, Calisir, Kurt, Kose, & Atac, 2016).

Solid-Liquid Equilibrium Behavior

Another study by Guo et al. (2021) explored the solid-liquid equilibrium behavior of 6-Chloronicotinic acid (a closely related compound) in various solvents. The study employed thermodynamic analysis and molecular dynamic simulation to understand solute-solvent interactions, providing valuable insights into the solubility and interaction behaviors of chloronicotinic derivatives in different solvent systems (Guo, Lin, Shi, Ma, & Bao, 2021).

Chemical Synthesis and Application

This compound has also been used as an intermediate in the synthesis of complex molecules. Andersen et al. (2013) described its use in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The study highlights the practical application of this compound in pharmaceutical synthesis, showcasing its importance in the development of therapeutic agents (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).

Safety and Hazards

Ethyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloronicotinate undergoes direct amidation when it reacts with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . This reaction is part of the biochemical interactions that this compound participates in.

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. As a derivative of nicotinic acid, it may have similar effects on cells. Nicotinic acid and its derivatives are known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with benzylamine, leading to direct amidation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a derivative of nicotinic acid, it may participate in similar metabolic pathways. Nicotinic acid is involved in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins .

Properties

IUPAC Name

ethyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDJJTQWIZLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384090
Record name Ethyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49608-01-7
Record name 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49608-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 15.75 g (0.1 mol) 6-chloronicotinic acid, 6.9 g (0.15 mol) ethanol, 22.7 g (0.11 mol) dicyclohexylcarbodiimide and 3.7 g dimethylaminopyridine in 200 ml methylene chloride was heated at reflux for 2 hours. The mixture was allowed to cool, solvent removed in vacuo and the residue subjected to flash chromatography to give the title compound as a low-melting white solid. PMR (CDCl3): & 1.44 (3H, t, J~6.2 Hz) 4.44 (2H, q, J~4.4 Hz), 7.44 (1H, d, J~8.1 Hz), 8.27 (1H, dd, J~8.1 Hz, 3 Hz), 9.02 (1H, d, J~3 Hz).
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 15.75 g (0.1 mol) 6-chloronicotinic acid, 6 9 g (0.15 mol) ethanol, 22.7 g (0.11 mol) dicyclohexylcarbodiimide and 3.7 g dimethylaminopyridine in 200 ml methylene chloride was heated at reflux for 2 hours. The mixture was allowed to cool, solvent removed in vacuo and residue subjected to flash chromatography to give the title compound as a low-melting white solid. PMR (CDCl3): & 1.44 (3H, t, J~6.2 Hz) 4.44 (2H, q, J~4.4 Hz), 7.44 (1H, d, J~8.1 Hz), 8.27 (1H, dd, J~8.1 Hz, 3 Hz), 9.02 (1H, d, J~3 Hz).
Quantity
15.75 g
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic methods were employed in this research to study ethyl 6-chloronicotinate, and what kind of structural information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman, dispersive Raman, and nuclear magnetic resonance (NMR) spectroscopy [].

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